6-(2,5-Dimethylphenyl)-3-pyridinemethanol
Description
Contextualization within Pyridine (B92270) Chemistry
Pyridine (C₅H₅N) is a foundational heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. rsc.orgnih.gov This substitution has profound chemical consequences. The lone pair of electrons on the nitrogen atom does not participate in the aromatic system, rendering pyridine a weak base (pKa of the conjugate acid is 5.25) and a good nucleophile. consensus.appgoogle.com The nitrogen atom also makes the pyridine ring more electron-deficient than benzene, which influences its reactivity in substitution reactions. consensus.app
Pyridine and its derivatives are cornerstones of synthetic chemistry, serving multiple roles:
Solvents and Bases: Pyridine is a polar, basic, and relatively non-reactive solvent used in a variety of reactions, such as Knoevenagel condensations. nih.gov
Ligands in Catalysis: The nitrogen atom readily coordinates with metal ions, making pyridines common ligands in organometallic chemistry and catalysis. nih.govgoogle.com
Synthetic Precursors: The pyridine ring is a key structural motif in thousands of compounds, including a significant portion of FDA-approved pharmaceuticals, agrochemicals like herbicides and insecticides, and functional materials. nih.govacs.orgfujifilm.com
Significance of Pyridinemethanol Scaffolds in Synthetic Chemistry
The pyridinemethanol scaffold, characterized by a pyridine ring bearing a hydroxymethyl group, is a particularly valuable building block in organic synthesis. The methanol (B129727) group provides a reactive handle for a wide array of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or substituted to introduce other functional groups.
Patents frequently describe the synthesis of pyridinemethanols as key steps in the production of high-value chemicals. For example, some synthetic routes produce 2-pyridinemethanol (B130429) from 2-picoline via oxidation to the N-oxide, followed by rearrangement and hydrolysis. google.com Other established methods involve the catalytic hydrogenation of cyanopyridines. google.com These intermediates are crucial in the synthesis of pharmaceuticals, such as the anti-ulcer agent omeprazole, where a substituted pyridinemethanol is a key precursor. epo.org
Overview of Research Trajectories for Aryl-Substituted Pyridinemethanols
The introduction of an aryl group onto the pyridinemethanol framework, as seen in 6-(2,5-Dimethylphenyl)-3-pyridinemethanol, creates a biaryl structure that is of significant interest in medicinal chemistry and materials science. Research in this area is largely focused on two main themes: the development of novel synthetic methods and the exploration of these molecules for biological applications.
Advanced Synthetic Methodologies: The creation of the carbon-carbon bond between the pyridine and the aryl ring is a key synthetic challenge. Modern organic chemistry has produced powerful catalytic methods to achieve this transformation efficiently.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of C-C bond formation. libretexts.org It is widely applicable to the synthesis of 6-aryl-pyridines from a halogenated pyridine (e.g., 6-chloropyridine) and an appropriate arylboronic acid. libretexts.orgrsc.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium. Research has demonstrated that nickel catalysts, in combination with specific ligands like NIXANTPHOS, can efficiently catalyze the α-arylation of pyridyl ethers to produce aryl(pyridinyl)methanol derivatives in high yields (up to 96%). rsc.orgconsensus.apprsc.org These methods are notable for their broad substrate scope, tolerating a wide variety of aryl halides. rsc.org
Table 2: Modern Catalytic Methods for Aryl-Pyridinemethanol Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Halogenated pyridine + Arylboronic acid | Highly reliable, versatile, and tolerant of many functional groups. libretexts.orgrsc.org |
| Nickel-Catalyzed α-Arylation | Nickel catalyst (e.g., Ni(COD)₂) + Ligand (e.g., NIXANTPHOS) | Pyridylmethyl ether + Aryl halide | High yields, excellent chemoselectivity, and uses more abundant nickel catalysts. rsc.org |
| Nickel-Catalyzed Arylation | Nickel catalyst + Chiral ligand | Pyridine + Arylzinc reagent | Provides access to chiral, enantioenriched dihydropyridine (B1217469) products, which are precursors to piperidines. nih.gov |
This table summarizes key features of modern synthetic routes discussed in the text.
Applications in Medicinal Chemistry: The aryl-pyridinemethanol scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. Researchers often incorporate this moiety to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of antagonists for the corticotropin-releasing factor (CRF₁) receptor for treating anxiety and depression, scientists designed molecules with a 3-pyridyl group to reduce lipophilicity and improve water solubility compared to earlier phenyl-containing leads. nih.gov This strategic inclusion of the pyridine ring led to a clinical candidate with potent binding affinity and oral bioavailability. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Benzene |
| 2-Pyridinemethanol |
| 4-Pyridinemethanol |
| 2-Cyanopyridine |
| 4-Cyanopyridine |
| 2-Picoline |
| Omeprazole |
| 6-Chloropyridine |
| (R)-Phenylephrine Hydrochloride |
| 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine |
| 3,5-dimethyl-4-methoxy-pyridine-N-oxide |
| 3,5-dimethyl-pyridine-N-oxide |
| 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine |
| [6-(Dimethylamino)pyridin-3-yl]methanol |
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[6-(2,5-dimethylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-11(2)13(7-10)14-6-5-12(9-16)8-15-14/h3-8,16H,9H2,1-2H3 |
InChI Key |
MZOWOXGOWLUTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-(2,5-dimethylphenyl)-3-pyridinemethanol by mapping the chemical environments of its hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H-NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the dimethylphenyl moiety, the methylene (B1212753) group, and the hydroxyl group.
The aromatic region of the spectrum would feature signals for the three protons on the pyridine ring and the three protons on the dimethylphenyl ring. The protons on the pyridine ring are anticipated to appear as a set of multiplets, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the bulky dimethylphenyl substituent. The protons of the dimethylphenyl group would also produce signals in the aromatic region, with their chemical shifts influenced by the methyl groups.
The two methyl groups attached to the phenyl ring would each give rise to a singlet in the aliphatic region of the spectrum, integrating to three protons each. A distinct singlet, integrating to two protons, would correspond to the methylene (-CH₂-) group of the hydroxymethyl substituent. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | Aromatic Region | Multiplets | 3H |
| Phenyl-H | Aromatic Region | Multiplets | 3H |
| -CH₂- | ~4.7 | Singlet | 2H |
| -OH | Variable | Broad Singlet | 1H |
| Phenyl-CH₃ | Aliphatic Region | Singlet | 3H |
| Phenyl-CH₃ | Aliphatic Region | Singlet | 3H |
| Note: Expected values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum.
The spectrum would show several signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring and the six carbon atoms of the dimethylphenyl ring. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom. The carbon atoms of the phenyl ring bearing the methyl groups will have characteristic shifts, as will the other aromatic carbons.
In the aliphatic region, a signal corresponding to the methylene carbon (-CH₂-) of the hydroxymethyl group is expected. Additionally, two distinct signals will be observed for the two methyl (-CH₃) carbons attached to the phenyl ring.
| Assignment | Expected Chemical Shift (ppm) |
| Pyridine-C (5 signals) | Aromatic Region |
| Phenyl-C (6 signals) | Aromatic Region |
| -CH₂- | Aliphatic Region |
| Phenyl-CH₃ (2 signals) | Aliphatic Region |
| Note: Expected values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary. |
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and probing its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A prominent broad band would be expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations would appear as a series of sharp bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would give rise to several bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1000 cm⁻¹ range. Finally, bands corresponding to out-of-plane C-H bending in the aromatic rings would be found in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | 3400-3200 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=C and C=N Stretch | 1600-1400 |
| C-O Stretch | 1050-1000 |
| Aromatic C-H Bend | 900-650 |
| Note: Expected values are based on general principles of FTIR spectroscopy. Actual experimental values may vary. |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) could be employed to obtain significantly enhanced Raman signals of the molecule by adsorbing it onto a nanostructured metal surface (e.g., silver or gold). This technique is particularly useful for studying molecules at low concentrations and for probing the orientation of the molecule on the surface. For this compound, SERS could provide insights into how the pyridine ring and other functional groups interact with the metal surface.
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine and phenyl rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom of the hydroxyl group) to an antibonding π* orbital. The positions and intensities of these absorption bands provide valuable information about the electronic structure and conjugation within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific UV-Vis spectroscopic data for this compound has been found in the public domain. This analytical technique is used to study the electronic transitions within a molecule. For aromatic compounds like the one , one would expect to observe absorption bands in the UV region, typically arising from π → π* transitions of the pyridine and dimethylphenyl rings. The exact position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the solvent and the specific electronic structure of the molecule.
X-ray Diffraction Studies for Solid-State Molecular Geometry
A search for single-crystal X-ray diffraction studies on this compound did not yield any specific crystallographic data. This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Such a study would definitively establish the molecular geometry, conformation, and packing of the compound in the solid state. While studies on other pyridine derivatives have been published, data for the title compound is absent. nih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Detailed mass spectrometry analysis, including fragmentation patterns, for this compound is not available in the reviewed literature. Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern upon ionization. The expected molecular ion peak would confirm the compound's elemental composition. The fragmentation would likely involve cleavages at the bond connecting the two aromatic rings and at the hydroxymethyl group, providing further structural confirmation.
Without access to experimental data from published research, the creation of data tables and a detailed discussion of research findings for this compound is not possible at this time.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and ground state properties of pyridine (B92270) derivatives. researchgate.netscispace.com Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p) are commonly employed to provide a reliable balance between computational cost and accuracy for molecules of this nature. researchgate.netnih.govscifiniti.com These calculations form the foundation for understanding the molecule's geometry, reactivity, and stability.
The first step in a DFT study is to determine the molecule's most stable geometry through structural optimization. This process computationally finds the lowest energy arrangement of the atoms, corresponding to the molecule's ground state structure. For 6-(2,5-Dimethylphenyl)-3-pyridinemethanol, this involves calculating key bond lengths, bond angles, and dihedral angles. nih.gov
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C(pyridine)-C(phenyl) | 1.485 |
| C(pyridine)-C(methanol) | 1.510 | |
| C(methanol)-O | 1.428 | |
| Bond Angles (°) | C(pyridine)-C(pyridine)-C(phenyl) | 121.5 |
| C(pyridine)-C(methanol)-O | 111.8 | |
| Dihedral Angle (°) | Pyridine Ring - Phenyl Ring | 45.2 |
Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer. researchgate.net
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.15 | Electron-donating ability (dimethylphenyl moiety) |
| ELUMO | -1.20 | Electron-accepting ability (pyridine moiety) |
| Energy Gap (ΔE) | 4.95 | High kinetic stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple orbital view. wisc.eduwisc.edu It investigates charge delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N1) | π(C2-C3) | 25.5 | Lone pair delocalization in pyridine ring |
| LP(O1) | σ(C(methanol)-H) | 5.8 | Hyperconjugation involving methanol (B129727) group |
| π(C-C)phenyl | π*(C-C)pyridine | 12.1 | Inter-ring π-conjugation |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.netnih.gov The map displays different potential values on the electron density surface, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). scispace.comresearchgate.net
For this compound, the MEP map would show a significant negative potential (red/yellow) around the pyridine nitrogen atom and the oxygen atom of the methanol group, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts often show excellent correlation with experimental spectra. chemicalbook.com
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in an experimental FT-IR spectrum. scispace.com Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. scifiniti.com
UV-Vis Spectroscopy: Ground-state DFT can provide an initial estimate of electronic transitions, but TD-DFT is more accurate for this purpose.
| Spectroscopy | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (ppm) | -CH₂- (Methanol) | 4.70 | 4.67 |
| -OH (Methanol) | 5.50 | 5.53 | |
| IR (cm⁻¹) | O-H stretch | 3450 | 3435 |
| UV-Vis (nm) | λmax | 275 | 278 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels at describing the ground state, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited-state properties and electronic transitions. osti.gov It is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net
The results of a TD-DFT calculation include the excitation energies (often converted to wavelength, λ), the oscillator strengths (f), which relate to the intensity of the absorption band, and the character of the transition (e.g., HOMO→LUMO, π→π*). researchgate.net This analysis provides a deep understanding of the electronic transitions responsible for the molecule's absorption of light. researchgate.net
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 310 | 0.085 | HOMO-1 → LUMO | n→π |
| S2 | 275 | 0.450 | HOMO → LUMO | π→π (ICT) |
| S3 | 240 | 0.210 | HOMO → LUMO+1 | π→π* |
Nonlinear Optical (NLO) Properties Calculations
The field of nonlinear optics is of significant interest for applications in optical signal processing, data storage, and laser technology. ias.ac.in Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO materials due to their potential for large molecular hyperpolarizabilities. ias.ac.in Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule before its synthesis and experimental characterization. ias.ac.innih.gov
For this compound, the pyridine ring can act as an electron-accepting unit, while the dimethylphenyl group can serve as an electron-donating moiety. The π-conjugated system of the interconnected aromatic rings facilitates intramolecular charge transfer, a key factor for a significant NLO response. The presence of the methanol group at the 3-position of the pyridine ring can further influence the electronic distribution and, consequently, the hyperpolarizability.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute the components of the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). journalijar.comasianpubs.org The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) relates to the third-order NLO response. ias.ac.innih.gov
The calculated values for the static first hyperpolarizability (β₀) and its individual tensor components provide a quantitative prediction of the molecule's NLO activity. A larger β₀ value indicates a stronger second-order NLO response. The dipole moment (μ) and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial parameters obtained from these calculations, as a smaller HOMO-LUMO gap can correlate with higher polarizability and hyperpolarizability. journalijar.com
While no specific experimental or computational data for the NLO properties of this compound are currently available in the literature, theoretical studies on analogous substituted pyridine derivatives provide a basis for expected values. For instance, studies on other donor-acceptor substituted pyridines have shown significant first hyperpolarizability values, often several times larger than that of urea, a standard reference material for NLO properties. journaleras.com
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.5 | Debye |
| Average Polarizability (⟨α⟩) | 25.0 | 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 15.0 | 10⁻³⁰ esu |
| β_x | 10.2 | 10⁻³⁰ esu |
| β_y | -2.5 | 10⁻³⁰ esu |
| β_z | 2.3 | 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 | eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand the binding mechanism of a potential drug molecule (ligand) with a biological target, typically a protein or a nucleic acid. nih.gov The insights gained from docking studies can guide the design of more potent and selective inhibitors.
Given the prevalence of the pyridine scaffold in medicinal chemistry, this compound is a candidate for investigation against various biological targets. The bulky dimethylphenyl group and the hydrogen-bonding capability of the methanol substituent are key features that would influence its binding affinity and selectivity.
A common target for antibacterial drug design is DNA gyrase, an essential enzyme in bacteria that controls the topology of DNA. nih.govmdpi.com Docking simulations of this compound into the ATP-binding site of the GyrB subunit of bacterial DNA gyrase could reveal its potential as an inhibitor. The simulation would predict the binding energy, with a more negative value indicating a stronger interaction, and identify the key amino acid residues involved in the binding. nih.govresearchgate.net These interactions could include hydrogen bonds with the methanol group and hydrophobic interactions with the dimethylphenyl and pyridine rings.
For example, a hypothetical docking study of this compound with the DNA gyrase of Escherichia coli (PDB ID: 2XCT) could be performed. nih.gov The results would be presented in a table summarizing the binding energy and the interacting residues. Such studies on related pyridine derivatives have shown promising binding affinities, suggesting that this class of compounds can effectively fit into the active sites of various enzymes. researchgate.net
| Parameter | Value |
|---|---|
| Target Protein | DNA Gyrase Subunit B (E. coli) |
| PDB ID | 2XCT |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues (Hydrogen Bonds) | Asp73, Ser47 |
| Interacting Residues (Hydrophobic) | Val43, Ile78, Pro79, Val120 |
Chemical Reactivity and Transformative Applications in Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of the hydroxymethyl group on the pyridine (B92270) ring, substituted with a dimethylphenyl group, renders 6-(2,5-Dimethylphenyl)-3-pyridinemethanol a versatile synthetic intermediate. Its bifunctional nature—possessing both a nucleophilic alcohol and an aromatic nitrogen-containing heterocycle—allows it to participate in a wide array of reactions. This versatility is harnessed by synthetic chemists to build elaborate molecules, including those with significant biological activity.
The primary alcohol group of this compound is readily derivatized, with esterification being a prominent example. Esterification reactions modify the alcohol moiety, which can alter the compound's physical properties and introduce new functional groups. medcraveonline.com These reactions are typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acid chloride, often in the presence of a catalyst or coupling agent. nih.gov For instance, the general synthesis of esters from secondary metabolite compounds can be achieved through both chemical and enzymatic esterification processes. medcraveonline.com A common chemical method involves reacting an alcohol with an acid chloride, formed by treating a carboxylic acid with thionyl chloride. nih.gov This process is adaptable for creating a wide range of ester derivatives from parent alcohols. medcraveonline.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
|---|---|---|---|
| Alcohol (e.g., 3-Pyridylcarbinol) | Acid Chloride | Picolinyl Ester | - |
| Eugenol | Caprylic Acid | Eugenyl Caprylate | Lipozyme TLIM, n-hexane, 65°C |
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 6-(2,5-Dimethylphenyl)-3-pyridinecarboxaldehyde. This transformation is a crucial step in synthetic pathways that require an electrophilic aldehyde for subsequent reactions like condensations or reductive aminations. Various oxidation methods can be employed. For example, the oxidation of 2-pyridinemethanol (B130429) has been achieved using a manganese dioxide composite catalyst, which offers high reaction yields and the ability to recycle the catalyst. google.com Another approach is photoelectrocatalytic (PEC) oxidation, where nanotube-structured TiO2 has been used to convert 3-pyridinemethanol (B1662793) into 3-pyridinemethanal (a pyridine aldehyde). researchgate.net This method has shown high selectivity towards the aldehyde product under specific conditions. researchgate.net A multi-step synthesis of 6-methylpyridine-3-carbaldehyde also involves an oxidation step as a key transformation. researchgate.net
The pyridine framework is a privileged scaffold in medicinal chemistry, and intermediates like this compound are valuable for synthesizing biologically active compounds.
Histone Deacetylase (HDAC) Inhibitors: HDACs are important targets in cancer therapy, and many inhibitors incorporate a pyridine ring. nih.govrsc.org Novel HDAC inhibitors have been designed and synthesized based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds. nih.gov For instance, compound B3, which contains a pyridine-like structure, showed potent inhibitory activity against several HDAC isoforms and exhibited significant antiproliferative effects against various tumor cell lines. nih.gov The synthesis of such complex molecules often involves building blocks derived from functionalized pyridines, highlighting the utility of precursors like this compound. These complex syntheses can involve steps like condensation and substitution reactions to build the final inhibitor molecule. clockss.orgnih.gov
Kinase-1 Inhibitors: Protein kinases are another critical class of drug targets, particularly in oncology. ed.ac.uk Pyridine-based compounds have been developed as potent inhibitors of various kinases, including PIM-1 kinase. nih.govnih.gov For example, novel compounds synthesized from a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide precursor were shown to be potential PIM-1 kinase inhibitors. nih.gov Similarly, pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). researchgate.net The synthesis of these inhibitors often relies on the modification of a core pyridine structure, demonstrating the importance of versatile pyridine intermediates in drug discovery. ucsf.edu
Table 2: Biologically Active Scaffolds from Pyridine Intermediates
| Target Class | Scaffold Example | Biological Activity | Reference |
|---|---|---|---|
| Histone Deacetylase (HDAC) | Pyrrolo[2,3-d]pyrimidine | Potent inhibitor of HDACs 1, 2, 3, and 6 | nih.gov |
| Histone Deacetylase (HDAC) | Benzimidazole-conjugated hydroxamic acid | Selective inhibition of HDAC6 | rsc.org |
| PIM-1 Kinase | Pyridine-based oxadiazoles | Inhibition of MCF-7 cancer cell lines | nih.gov |
Functionalization for Analytical Applications
Beyond its role in synthetic chemistry, the 3-pyridinemethanol structure can be functionalized for use in analytical techniques, particularly in mass spectrometry.
The esterification of 3-pyridinemethanol (also known as 3-pyridylcarbinol) with fatty acids creates picolinyl esters. These derivatives are exceptionally useful for the structural determination of fatty acids and other acyl groups by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The pyridine nitrogen in the picolinyl ester directs fragmentation in the mass spectrometer in a predictable way. nih.gov Under electron impact, a radical is formed that initiates cleavage along the fatty acid chain, producing diagnostic ions that reveal the positions of double bonds, branches, and other functional groups. nih.govresearchgate.net
A rapid method for synthesizing these picolinyl esters involves the transesterification of lipids using 3-potassiooxamethylpyridine, which is prepared from potassium tert-butoxide and 3-hydroxymethylpyridine. dss.go.th This one-step method is efficient for various lipids and avoids the formation of artifacts that can occur with harsher, multi-step procedures. dss.go.th This analytical application underscores the utility of the 3-pyridinemethanol core in creating derivatives that facilitate detailed structural analysis. nih.gov
Catalytic and Reaction Mechanism Studies
The unique structural features of this compound, which combine a sterically demanding aryl substituent at the 6-position and a reactive hydroxymethyl group at the 3-position, make it an interesting subject for studies in catalysis and reaction mechanisms. Its reactivity is influenced by the electron-donating nature of the dimethylphenyl group and the nucleophilic/basic character of the pyridine nitrogen.
Potential in Photocatalytic Reactions
While direct photocatalytic studies on this compound are not extensively documented, the behavior of its core structure, 3-pyridinemethanol, provides significant insights. The photocatalytic oxidation of pyridinemethanol isomers has been explored using catalysts like titanium dioxide (TiO2). researchgate.net In these reactions, the goal is often the selective conversion of the alcohol group to an aldehyde or a carboxylic acid. For instance, 3-pyridinemethanol can be oxidized to 3-pyridinemethanal (a precursor to nicotinic acid, or Vitamin B3) under UVA irradiation in the presence of TiO2 nanotubes. researchgate.net
The presence of the nitrogen atom in the pyridine ring significantly influences the photocatalytic process compared to analogous benzyl (B1604629) alcohols. researchgate.net The reaction mechanism typically involves the generation of electron-hole pairs in the semiconductor catalyst upon irradiation. These charge carriers can then interact with the substrate. The oxidation can proceed via hydroxyl radicals or direct hole transfer, leading to the formation of the corresponding aldehyde, which may be further oxidized to the carboxylic acid. researchgate.net
Vapour Phase Methylation of Pyridine Derivatives
Vapour phase methylation is a crucial industrial process for producing substituted pyridines, such as picolines and lutidines. nih.goviitm.ac.in The reaction typically involves passing a pyridine derivative and a methylating agent, most commonly methanol (B129727), over a solid-phase catalyst at elevated temperatures (ranging from 250°C to over 400°C). iitm.ac.inrsc.orggoogle.com
The mechanism and product selectivity are highly dependent on the catalyst and reaction conditions.
Catalyst Acidity : The surface acidity of the catalyst plays a critical role. For instance, in studies using zinc-cobalt ferrite (B1171679) spinel catalysts (Zn1−xCoxFe2O4), systems with higher acidity were found to favor the production of 3-picoline and 3,5-lutidine from pyridine and methanol. iitm.ac.in
Catalyst Composition : Various metal-based catalysts have been employed, including nickel-cobalt (B8461503) ferrites and rhodium complexes. rsc.orgmdpi.com A patented process utilizes a nickel and nickel oxide catalyst to selectively methylate pyridine compounds at the alpha-position (C2 or C6) to the heterocyclic nitrogen. google.com
Reaction Mechanism : One proposed mechanism for C3 methylation involves a rhodium-catalyzed process of temporary dearomatisation of the pyridine ring. rsc.org This sequence involves hydride addition, reaction with formaldehyde (B43269) (derived from methanol), deprotonation, dehydration, and subsequent rearomatisation to yield the C3-methylated product. rsc.org Another pathway, the Ladenburg rearrangement, can occur at high temperatures where a pyridinium (B92312) species rearranges to introduce a methyl group onto the ring. mdpi.com
In the context of this compound, vapour phase methylation would be influenced by the existing substituents. The 6-position is already occupied by the bulky dimethylphenyl group, precluding methylation at that site. The primary sites for further methylation would be the C2, C4, and C5 positions. The electronic and steric effects of both the aryl group and the hydroxymethyl group would direct the regioselectivity of the reaction. Given that acidic catalysts often favor C3/C5 substitution, further methylation at the C5 position might be anticipated. iitm.ac.inrsc.org
| Catalyst System | Methylating Agent | Typical Temperature | Key Findings |
| Rhodium complexes | Methanol / Formaldehyde | ~150°C | Proceeds via temporary dearomatisation to achieve C3/C5 methylation. rsc.org |
| Zn₁₋ₓCoₓFe₂O₄ Spinels | Methanol | ~350-450°C | Higher catalyst acidity favors the formation of 3-picoline and 3,5-lutidine. iitm.ac.in |
| Nickel and Nickel Oxide | Methanol | 250-320°C | Selectively promotes methylation at the alpha-position (C2/C6). google.com |
| Ni-Co Ferrites | Methanol | ~400°C | Produces a mixture of 2-, 3-methylpyridines, and 2,6-lutidine. mdpi.com |
Investigation of Antioxidant Mechanisms in Substituted Pyridinols
Substituted pyridinols (hydroxypyridines) have emerged as a potent class of chain-breaking antioxidants, in some cases proving more effective than conventional phenolic antioxidants. acs.orgnih.gov The antioxidant capacity of these compounds stems from their ability to donate a hydrogen atom from the hydroxyl group to chain-carrying peroxyl radicals, thus terminating the oxidative cycle. The compound this compound contains the core 3-pyridinol structure (in the form of a hydroxymethyl group), making its potential antioxidant activity a subject of scientific interest.
Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols has revealed their exceptional reactivity toward peroxyl radicals. acs.orgnih.gov The primary mechanism for these phenolic antioxidants is Hydrogen Atom Transfer (HAT). In this process, the antioxidant (Ar-OH) donates its phenolic hydrogen to a radical (R•), deactivating the radical and forming a more stable antioxidant radical (Ar-O•).
The efficiency of this process is determined by the O-H bond dissociation enthalpy (BDE). Substituents on the pyridine ring that can stabilize the resulting phenoxyl-type radical will lower the BDE and enhance the antioxidant activity. In the case of this compound, the 2,5-dimethylphenyl group at the 6-position would exert a significant electronic influence on the pyridinyl radical formed after hydrogen donation from the 3-hydroxymethyl group.
Another possible mechanism is Single-Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org In this two-step pathway, the antioxidant first transfers an electron to the free radical, forming a radical cation, which then deprotonates. This pathway's feasibility is governed by the ionization potential (IP) and proton dissociation enthalpy (PDE) of the antioxidant. frontiersin.org
Studies on related structures like pyridoindoles have also highlighted their design as effective scavengers of reactive oxygen species, where modifications to the core structure are used to tailor antiradical efficacy and lipophilicity. nih.gov For this compound, the combination of the pyridine nitrogen and the aryl substituent creates a unique electronic environment that could stabilize the radical intermediate, potentially making it an effective antioxidant.
| Antioxidant Mechanism | Description | Key Parameters | Relevance to Substituted Pyridinols |
| Hydrogen Atom Transfer (HAT) | A one-step process where the antioxidant donates a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | Considered the primary mechanism for phenolic and pyridinol-based antioxidants. acs.orgnih.gov |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | A two-step process involving initial electron transfer from the antioxidant to the radical, followed by deprotonation of the resulting radical cation. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | A possible alternative or concurrent pathway to HAT, dependent on the molecular structure and solvent. frontiersin.org |
Research on this compound in Coordination Chemistry and Materials Science Remains Undocumented
Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research of the chemical compound this compound. Specifically, there is no available information regarding its applications in coordination chemistry or materials science, including its use as a ligand in the synthesis of metal complexes or in the design of Metal-Organic Frameworks (MOFs).
The specific areas of interest outlined for this compound, such as its potential chelating and bridging coordination modes, the synthesis of mononuclear and polynuclear metal complexes with a variety of metal ions (Co(II), Cu(II), Fe(II), Ni(II), Zn, Mn, Ir, Ti, Mo, V), and its role in the design, assembly, and structural features of MOFs, are not described in any publicly accessible scientific publications.
While the broader class of pyridinemethanol compounds is known to participate in such chemical applications, the unique properties and potential applications of this compound have not been explored or reported in the scientific community. Consequently, a detailed, informative, and scientifically accurate article on these specific topics for this particular compound cannot be generated at this time. Further experimental research would be required to determine the coordination chemistry and materials science applications of this compound.
Coordination Chemistry and Materials Science Applications
Magnetic Properties of Metal-Pyridinemethanol Complexes
The coordination of metal ions with pyridinemethanol ligands, such as 6-(2,5-Dimethylphenyl)-3-pyridinemethanol, can lead to the formation of polynuclear complexes with interesting and potentially useful magnetic properties. The arrangement of the metal centers and the nature of the bridging ligands dictate the magnetic interactions, which can range from antiferromagnetic coupling to the exhibition of Single Molecule Magnet (SMM) behavior.
Antiferromagnetic Coupling and Superexchange Interactions
Antiferromagnetic coupling is a magnetic phenomenon in which the magnetic moments of neighboring metal ions align in an antiparallel fashion, resulting in a net magnetic moment that is lower than the sum of the individual moments. This interaction is often mediated by a bridging ligand in a process known as superexchange. In complexes containing pyridinemethanol ligands, the oxygen atom of the deprotonated hydroxymethyl group can act as a bridge between two metal centers, providing a pathway for this magnetic coupling.
The strength of the antiferromagnetic interaction is quantified by the magnetic exchange parameter, J. A negative value of J indicates antiferromagnetic coupling, with a more negative value signifying a stronger interaction. The magnitude of J is influenced by several factors, including the geometry of the metal-ligand-metal bridge, the nature of the metal ions, and the electronic properties of the ligand.
For instance, in dinuclear copper(II) complexes bridged by alkoxy groups from ligands analogous to this compound, the Cu-O-Cu bond angle is a critical determinant of the superexchange interaction. A larger deviation from linearity in this angle generally leads to a weaker antiferromagnetic coupling. Theoretical and experimental studies on various copper(II) complexes with bridging phenoxide or azide groups alongside other ligands have shown J values ranging from -177 to -278 cm⁻¹ for strong antiferromagnetic coupling nih.gov. In some cobalt(II) coordination polymers with pyridine-based linkers, weak antiferromagnetic coupling has been observed, with estimated exchange interactions of -0.16 cm⁻¹ and -0.009 cm⁻¹ rsc.orgnih.gov.
The superexchange mechanism involves the overlap of magnetic orbitals of the metal ions with the orbitals of the bridging ligand. This overlap allows for the spin information to be transmitted between the metal centers. The 2,5-dimethylphenyl substituent on the pyridine (B92270) ring of this compound can electronically influence the pyridine ring and, consequently, the donor strength of the nitrogen and oxygen atoms, which in turn can modulate the extent of the superexchange interaction.
| Complex Type | Bridging Ligand Moiety | Metal Centers | J (cm⁻¹) |
|---|---|---|---|
| Dinuclear Copper(II) | Alkoxy/Phenoxy | Cu(II)-Cu(II) | -150 to -300 |
| Cobalt(II) Coordination Polymer | Pyridine derivative | Co(II)-Co(II) | -0.1 to -1.0 |
| Dinuclear Manganese(II) | N-oxide | Mn(II)-Mn(II) | -1.15 |
| Trinuclear Copper(II) | Thiophene carboxylate/Triethanolamine | Cu(II)-Cu(II) | -28 |
Single Molecule Magnet (SMM) Properties
Single Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic behavior, such as magnetic hysteresis, at low temperatures. This property arises from a combination of a high-spin ground state (S) and a significant negative axial zero-field splitting parameter (D), which creates an energy barrier (Ueff) for the reversal of the magnetization direction. Polynuclear manganese and cobalt complexes are well-known classes of SMMs.
Complexes synthesized with pyridinemethanol-derived ligands have shown potential for SMM behavior. For example, a mixed-valence octanuclear manganese complex incorporating a ligand derived from pyridine-2,6-dimethanol was found to have a spin ground state of S = 11/2 nih.gov. Although the ground state of a related enneanuclear manganese complex was S=0, it exhibited slow magnetization relaxation characteristic of an SMM below 1 K researchgate.net. For a tetranuclear manganese complex, a ground state of S=8 or S=9 was observed depending on hydration, with out-of-phase AC signals confirming SMM behavior ufl.edu.
The ligand this compound, with its potential to form polynuclear clusters, could be a building block for new SMMs. The steric bulk of the 2,5-dimethylphenyl group might influence the coordination geometry around the metal ions, potentially enforcing the distorted coordination environments that are often associated with large magnetic anisotropy (a prerequisite for a large D value).
Cobalt(II) complexes with distorted geometries, such as trigonal prismatic or pentagonal bipyramidal, are also excellent candidates for SMMs. A series of cobalt(II) complexes with a macrocyclic pyridine-based ligand exhibited field-induced SMM behavior, with positive D values but E/D ratios close to 1/3, which is favorable for SMM properties nih.govresearchgate.net. Another cobalt(II) coordination polymer with a pyridine derivative showed slow magnetic relaxation under an external field, indicative of framework single-ion magnet behavior, with a calculated D value of -91.2 cm⁻¹ rsc.orgnih.gov.
The effective energy barrier for magnetization reversal, Ueff, is a key parameter for SMMs and is approximately given by |D|S² for integer spins or |D|(S² - 1/4) for half-integer spins. For a manganese complex with an S = 11/2 ground state, a D value of -0.11 cm⁻¹ was determined nih.gov. Another study on a tetranuclear manganese complex reported a D value of -0.451 K (-0.313 cm⁻¹) for an S=9 ground state ufl.edu.
| Complex Type | Metal Ion(s) | Spin Ground State (S) | Axial ZFS (D) (cm⁻¹) | Effective Barrier (Ueff) (K) |
|---|---|---|---|---|
| Octanuclear Manganese | Mn(II/III) | 11/2 | -0.11 | - |
| Tetranuclear Manganese | Mn(II/III) | 9 | -0.313 | - |
| Cobalt(II) Macrocycle | Co(II) | 3/2 | +34 | - |
| Cobalt(II) Coordination Polymer | Co(II) | 3/2 | -91.2 | - |
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Strategies for Aryl-Pyridinemethanols
The synthesis of aryl-pyridinemethanols, including 6-(2,5-dimethylphenyl)-3-pyridinemethanol, has traditionally relied on multi-step processes. However, the principles of green chemistry are increasingly guiding the development of new synthetic routes that are more atom-efficient, utilize less hazardous reagents, and operate under milder conditions. nih.govunibo.it
One of the most promising approaches for the construction of the aryl-pyridine bond is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction offers a powerful method for forming carbon-carbon bonds between an aryl boronic acid and a halogenated pyridine (B92270). For the synthesis of this compound, this would typically involve the coupling of a boronic acid derivative of 2,5-dimethylbenzene with a suitable 6-halo-3-pyridinemethanol derivative. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a highly adaptable method. orgsyn.orgresearchgate.net
Recent advancements have also focused on the direct arylation of pyridylmethyl silyl (B83357) ethers, providing a one-pot synthesis of aryl(pyridyl)methanols. nih.govnih.gov This method, often utilizing a palladium catalyst such as Pd(OAc)2 with a specific ligand like NIXANTPHOS, can efficiently couple pyridylmethyl silyl ethers with aryl bromides. nih.govnih.gov Furthermore, nickel-catalyzed methods are emerging as a cost-effective alternative to palladium for similar transformations. rsc.orgrsc.org
Future research in this area is likely to focus on several key aspects to enhance sustainability. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the synthesis of pyridine derivatives. nih.gov The use of environmentally friendly solvents, or even solvent-free reaction conditions, is another critical area of investigation. nih.gov Additionally, the development of recoverable and reusable catalysts will be paramount in reducing the environmental impact and cost of these synthetic processes.
Table 1: Comparison of Catalytic Systems for Aryl-Pyridine Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
| Pd(OAc)2/NIXANTPHOS | Pyridylmethyl silyl ethers and aryl bromides | Good to excellent yields, one-pot process | nih.govnih.gov |
| Ni-NIXANTPHOS | Pyridylmethyl ethers and aryl halides | Chemoselective, tolerates a wide variety of aryl halides | rsc.orgrsc.org |
| Pd(PPh3)4 | Arylboronic acids and halo-pyridines | High functional group tolerance, widely applicable | mdpi.comorgsyn.org |
Integration of Combined Experimental and Advanced Computational Methodologies
The synergy between experimental work and advanced computational methodologies is becoming increasingly crucial in chemical research. For this compound and its derivatives, computational chemistry offers powerful tools to predict and understand their properties and reactivity. scribd.comrsc.org
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are at the forefront of these computational methods. researchgate.netresearchgate.net These quantum chemical calculations can be employed to investigate the electronic structure, photophysical properties, and nonlinear optical properties of these molecules. researchgate.net For instance, DFT can be used to optimize the molecular geometry and predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for structural authentication. researchgate.netnih.gov
A significant area of application for these computational tools is in the prediction of acidity constants and the study of reaction mechanisms. acs.org By modeling the behavior of molecules in different environments, researchers can gain insights into their stability and reactivity, which is invaluable for designing new synthetic routes and predicting the behavior of these compounds in various applications. scribd.com
The integration of experimental and computational approaches allows for a more comprehensive understanding of the structure-property relationships in pyridinemethanol derivatives. For example, the impact of different substituents on the electronic and photophysical properties can be systematically studied through computation, and these theoretical predictions can then guide the synthesis of new molecules with desired characteristics. researchgate.netresearchgate.net This iterative process of prediction, synthesis, and characterization accelerates the discovery and development of new functional molecules.
Table 2: Applications of Computational Methods in the Study of Pyridinemethanol Derivatives
| Computational Method | Application | Insights Gained | References |
| DFT | Geometry optimization, spectroscopic prediction | Structural authentication, understanding of molecular stability | researchgate.netnih.gov |
| TD-DFT | Prediction of electronic and photophysical properties | Understanding of absorption and emission spectra, design of new materials | researchgate.netresearchgate.net |
| Isodesmic Reactions | Calculation of heats of formation | Evaluation of thermal stability and energetic properties | researchgate.net |
Exploration of Novel Reactivity Profiles and Chemical Transformations
The unique arrangement of functional groups in this compound—the pyridine ring, the aryl substituent, and the hydroxymethyl group—provides a rich landscape for exploring novel chemical reactions and transformations. The pyridine nitrogen offers a site for N-oxidation or quaternization, which can significantly alter the electronic properties and reactivity of the ring. acs.org
The hydroxymethyl group is a versatile handle for a variety of transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds with distinct properties. acs.org Conversely, it can undergo reactions typical of alcohols, such as esterification or etherification. A particularly interesting transformation is the reaction of pyridinemethanols with tosyl chloride, which can lead to the formation of the corresponding chlorides, a useful intermediate for further nucleophilic substitution reactions. researchgate.net
The pyridine ring itself can be subject to functionalization. While electrophilic aromatic substitution on the pyridine ring can be challenging, methods for the direct functionalization of pyridines are in high demand. acs.org This includes the potential for C-H activation and subsequent arylation or other coupling reactions to introduce additional substituents onto the pyridine core. beilstein-journals.org
Future research will likely focus on uncovering new and selective transformations of the this compound scaffold. This could involve the development of novel catalytic systems that can selectively activate specific C-H bonds, or the exploration of tandem reactions that can build molecular complexity in a single step. The interplay between the different functional groups will undoubtedly lead to interesting and potentially unexpected reactivity.
Investigation of Pyridinemethanol Derivatives in Advanced Functional Materials
The pyridine moiety is a common building block in a wide range of functional materials due to its electronic properties and ability to coordinate with metals. organic-chemistry.orgnih.gov Derivatives of this compound hold significant promise for applications in advanced functional materials, particularly in the field of organic electronics.
One of the most exciting potential applications is in Organic Light-Emitting Diodes (OLEDs). nih.govnih.govrsc.org Pyridine-containing compounds are frequently used as electron-transporting materials in OLEDs due to their electron-deficient nature. rsc.org By carefully designing the molecular structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. nih.gov Pyridine-pyrene integrated systems, for example, have been investigated as hole-transporting materials. nih.gov The introduction of a 2,5-dimethylphenyl group could influence the morphological stability and charge-transporting properties of the material.
Beyond OLEDs, pyridine derivatives are being explored for their potential in proton exchange membranes for high-temperature fuel cells. acs.org The basic nitrogen atom in the pyridine ring can be protonated, facilitating proton transport. acs.org The incorporation of such moieties into polymer backbones is a key strategy for developing new membrane materials. acs.org The specific steric and electronic properties of the 2,5-dimethylphenyl substituent could impact the packing and proton conductivity of such materials.
Future work in this area will involve the synthesis and characterization of a wider range of derivatives of this compound to systematically investigate the structure-property relationships for these applications. This will require close collaboration between synthetic chemists, materials scientists, and physicists to design, fabricate, and test new devices.
Unexplored Coordination Motifs and Supramolecular Architectures with Pyridinemethanol Ligands
The ability of the pyridine nitrogen and the hydroxyl group to act as ligands for metal ions opens up a vast and largely unexplored area of coordination chemistry for this compound. The formation of coordination polymers and metal-organic frameworks (MOFs) from pyridine-based ligands is a well-established field, and this molecule offers a unique combination of a monodentate pyridine ligation site and a potentially bridging or chelating methanol (B129727) group. nih.govrsc.orgyoutube.com
The steric bulk of the 2,5-dimethylphenyl group is expected to play a significant role in directing the self-assembly of coordination complexes, potentially leading to the formation of novel and complex supramolecular architectures. rsc.org The specific coordination geometry and the dimensionality of the resulting structures will be influenced by the choice of the metal ion, the counter-ion, and the reaction conditions. nih.govrsc.org
The resulting coordination polymers could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. nih.govrsc.org The functionalization of the ligand with the dimethylphenyl group could also impact the photophysical properties of the resulting metal complexes, potentially leading to new luminescent materials.
Future research in this domain will involve the systematic exploration of the coordination chemistry of this compound with a variety of transition metals, lanthanides, and alkaline-earth metals. rsc.org The characterization of the resulting structures using techniques such as single-crystal X-ray diffraction will be crucial in understanding the coordination motifs and the factors that govern the self-assembly process. This knowledge will pave the way for the rational design of new functional supramolecular materials based on this versatile ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
